molecular formula C11H9F3O6S B3108246 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE CAS No. 164014-40-8

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE

Cat. No.: B3108246
CAS No.: 164014-40-8
M. Wt: 326.25 g/mol
InChI Key: WSWXKNDYQMEEKL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate (hereafter referred to as the "target compound") is a cyclic sulfonate ester characterized by a benzo[d][1,3]dioxin core substituted with a trifluoromethanesulfonate (triflate) group at position 5, a ketone at position 4, and two methyl groups at position 2. The triflate group is a highly reactive leaving group, making this compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical syntheses. Its structural rigidity and electron-withdrawing substituents enhance its stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

(2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O6S/c1-10(2)18-6-4-3-5-7(8(6)9(15)19-10)20-21(16,17)11(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWXKNDYQMEEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE typically involves the reaction of 2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is known to be a good leaving group, facilitating various chemical reactions. The benzodioxin ring structure allows for interactions with different enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of benzo[d][1,3]dioxin derivatives with variable substituents. Below is a detailed comparison with two analogs:

7-Methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl Trifluoromethanesulfonate

  • Structural Differences : This analog (Ref: 10-F779592) introduces a methoxy group at position 7, absent in the target compound .
  • Steric Effects: The methoxy group introduces minor steric hindrance, which may slow reaction kinetics in bulky environments. Solubility: The polar methoxy group likely enhances aqueous solubility relative to the target compound.

7-((R)-2-Hydroxy-1-(((R)-2-Hydroxy-2-methyl-1-phenylpropyl)amino)ethyl)-5-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl Trifluoromethanesulfonate

  • Structural Differences: This compound (CAS 442663-42-5) features a hydroxyethylamino side chain, a methoxymethoxy group at position 5, and a phenylpropyl substituent, resulting in significantly higher molecular complexity .
  • Key Properties: Molecular Weight: 537.128 g/mol (vs. ~340–360 g/mol estimated for the target compound). Polar Surface Area (PSA): 141.16 Ų (indicative of high polarity due to multiple hydroxyl and amino groups). LogP: 4.23 (suggesting moderate lipophilicity, though lower than the target compound’s estimated LogP of ~3.5–4.0).
  • Reactivity : The bulky side chains likely impede triflate participation in reactions, limiting utility in straightforward substitutions. Instead, this compound may serve as a chiral intermediate in enantioselective syntheses .

Comparative Data Table

Property Target Compound (Estimated) 7-Methoxy Analog 442663-42-5
Molecular Formula C₁₂H₁₁F₃O₆S C₁₃H₁₃F₃O₇S C₂₄H₂₇F₃NO₉S
Molecular Weight (g/mol) ~340–360 ~370–390 537.128
LogP ~3.5–4.0 ~3.0–3.5 (predicted) 4.23
PSA (Ų) ~70–80 (predicted) ~80–90 (predicted) 141.16
Key Substituents 2,2-dimethyl, 4-oxo, 5-triflate 7-methoxy, 2,2-dimethyl, 4-oxo, 5-triflate 5-methoxymethoxy, 7-hydroxyethylamino
Reactivity Profile High (triflate as leaving group) Moderate (methoxy reduces electrophilicity) Low (steric hindrance dominates)

Biological Activity

2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE (CAS: 164014-40-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₁F₃O₇S
Molecular Weight356.272 g/mol
CAS Number164014-40-8
DensityNot Available

Research indicates that compounds similar to this compound may interact with various biological targets. The trifluoromethyl group enhances the compound's electrophilicity, allowing it to engage in interactions with nucleophilic sites on proteins.

In Vitro Studies

  • Cholinesterase Inhibition : In studies evaluating enzyme inhibition, compounds related to this structure demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, IC₅₀ values ranged from 15.2 μM to 34.2 μM for various derivatives .
  • Cytotoxicity : The compound's derivatives were also assessed for cytotoxic effects against cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells and HEK293 cells .

Case Study 1: PD-1/PD-L1 Interaction Inhibition

In a study focused on immune modulation, a derivative of the compound was tested for its ability to inhibit the PD-1/PD-L1 interaction. The results indicated that at a concentration of 100 nM, the compound could rescue mouse splenocytes to 92% viability in the presence of recombinant PD-L1 .

Case Study 2: Anti-inflammatory Activity

Another study highlighted the anti-inflammatory potential of related compounds in inhibiting cyclooxygenase enzymes (COX). Compounds exhibited dual inhibitory effects on COX-2 and lipoxygenases (LOX), suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition Data

CompoundTarget EnzymeIC₅₀ (μM)
Compound AAChE15.2
Compound BBChE9.2
Compound CCOX-2Moderate
Compound DLOX-15Moderate

Cytotoxicity Data

CompoundCell LineIC₅₀ (μM)
Compound AMCF-7Significant
Compound BHEK293Significant

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how can its purity be verified?

Methodology:

  • Synthesis : The compound is typically synthesized via nucleophilic substitution, where the trifluoromethanesulfonate (triflate) group acts as a superior leaving group. For example, benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate has been used in reactions with dimethylamine under anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis .
  • Purification : Column chromatography with solvent systems like n-pentane:ethyl acetate (10:1) is effective for isolating the product .
  • Purity Verification : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical. For instance, key spectral signatures include resonances for the methyl groups (δ ~1.29 ppm, singlet for C(CH3_3)3_3) and the aromatic protons (δ ~5.93 ppm for OCH2_2O in analogous compounds) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodology:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR reveals distinct signals for methyl groups (δ 1.29 ppm) and the benzo[d][1,3]dioxin ring protons (δ 5.35–5.93 ppm). 13^13C NMR confirms carbonyl (C=O, δ ~170 ppm) and triflate (CF3_3SO3_3, δ ~120 ppm) groups .
  • Mass Spectrometry (MS) : HRMS provides precise molecular ion peaks (e.g., m/z 480.28 for a related compound) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and S=O (~1350 cm1^{-1}) confirm functional groups.

Advanced: How does the triflate group influence reactivity compared to other leaving groups?

Mechanistic Insights:

  • The triflate group (CF3_3SO3_3^-) is highly electron-withdrawing, enhancing electrophilicity at the adjacent carbon. This makes it more reactive than mesylates or tosylates in nucleophilic substitutions (e.g., aminations, Suzuki couplings) .
  • Example: In radiochemical synthesis, triflates enable efficient 18^{18}F-labeling due to rapid displacement under mild conditions .

Advanced: How can researchers resolve contradictions in reaction yields during multi-step syntheses?

Analytical Strategies:

  • Variable Control : Monitor temperature, moisture, and catalyst loading (e.g., TMS triflate accelerates acylations but requires strict anhydrous conditions) .
  • In Situ Monitoring : Use techniques like HPLC or 19^19F NMR to track intermediate formation.
  • Case Study : Inconsistent yields in benzodiazepine synthesis were resolved by optimizing inert atmospheres and reducing trace water .

Basic: What are its primary applications in heterocyclic or bioactive molecule synthesis?

Key Applications:

  • Pharmaceutical Intermediates : Used to synthesize amines (e.g., N,N-dimethylbenzo[d][1,3]dioxol-5-amine) via nucleophilic substitution .
  • Materials Science : Derivatives with benzo[d][1,3]dioxin cores are incorporated into OLED emitters (e.g., phenanthroimidazole-based compounds) .

Advanced: How can computational methods predict substituent effects on reactivity?

Methodology:

  • Density Functional Theory (DFT) : Calculate electron density maps to assess how the 4-oxo group stabilizes transition states in substitution reactions. Compare with experimental kinetic data .
  • Example: DFT studies on analogous triazoles revealed electron-withdrawing groups (e.g., triflate) lower activation barriers by 5–10 kcal/mol .

Basic: What precautions are necessary for storage and handling?

Best Practices:

  • Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis of the triflate group.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .

Advanced: How does the benzo[d][1,3]dioxin ring’s electronic environment affect Suzuki-Miyaura couplings?

Mechanistic Analysis:

  • The 4-oxo group withdraws electron density, polarizing the C–O bond and enhancing the triflate’s electrophilicity. This facilitates oxidative addition in palladium-catalyzed couplings .
  • Comparative Data: Suzuki reactions with triflate derivatives achieve >80% yield vs. <50% for tosylates under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE
Reactant of Route 2
Reactant of Route 2
2,2-DIMETHYL-4-OXO-4H-BENZO[D][1,3]DIOXIN-5-YL TRIFLUOROMETHANESULFONATE

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